2-Bromo-1-phenyldodecan-1-one
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Overview
Description
2-Bromo-1-phenyldodecan-1-one is an organic compound with the molecular formula C18H27BrO It is a brominated ketone, characterized by the presence of a bromine atom attached to the first carbon of a dodecane chain, which is also bonded to a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-phenyldodecan-1-one typically involves the bromination of 1-phenyldodecan-1-one. This can be achieved through the reaction of 1-phenyldodecan-1-one with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the alpha position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-phenyldodecan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The phenyl group can undergo oxidation to form phenolic derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of 1-phenyldodecan-1-ol or 1-phenyldodecan-1-thiol.
Reduction: Formation of 2-bromo-1-phenyldodecan-1-ol.
Oxidation: Formation of phenolic derivatives of the phenyl group.
Scientific Research Applications
2-Bromo-1-phenyldodecan-1-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Potential precursor for the synthesis of bioactive compounds.
Material Science: Utilized in the preparation of specialty polymers and resins.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-phenyldodecan-1-one involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The carbonyl group can undergo reduction or oxidation, altering the compound’s reactivity and interaction with biological molecules. These reactions can affect cellular pathways and molecular targets, contributing to the compound’s biological activities.
Comparison with Similar Compounds
2-Bromo-1-phenylethan-1-one: A shorter chain analog with similar reactivity.
2-Bromo-1-phenylpropan-1-one: Another analog with a slightly longer chain.
Phenacyl Bromide: A related compound with a similar brominated ketone structure.
Uniqueness: 2-Bromo-1-phenyldodecan-1-one is unique due to its longer dodecane chain, which can influence its physical properties and reactivity. This longer chain can also affect its solubility and interaction with other molecules, making it distinct from its shorter-chain analogs.
Properties
CAS No. |
63424-83-9 |
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Molecular Formula |
C18H27BrO |
Molecular Weight |
339.3 g/mol |
IUPAC Name |
2-bromo-1-phenyldodecan-1-one |
InChI |
InChI=1S/C18H27BrO/c1-2-3-4-5-6-7-8-12-15-17(19)18(20)16-13-10-9-11-14-16/h9-11,13-14,17H,2-8,12,15H2,1H3 |
InChI Key |
ZURTVYXXSRAADP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C(=O)C1=CC=CC=C1)Br |
Origin of Product |
United States |
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